Einecs 301-000-6
Description
Contextualization of Undecanoic Acid, Compound with 2-Amino-2-methyl-1-propanol (B13486) in Contemporary Chemical Science
The substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 301-000-6 is the compound formed between undecanoic acid and 2-amino-2-methyl-1-propanol. This material is an example of a salt formed from a fatty acid and an alkanolamine. To comprehend the nature of the compound, it is essential to first understand its constituent parts.
2-Amino-2-methyl-1-propanol (AMP) is a well-characterized organic compound classified as an alkanolamine, meaning it contains both an amine (-NH₂) and an alcohol (-OH) functional group. noaa.govwikipedia.org It is a colorless liquid or solid with a melting point around 24-31°C and a boiling point of approximately 165°C. wikipedia.orgsigmaaldrich.com AMP is miscible in water and is recognized for its utility as a buffering agent, with a pKa of 9.7, making it effective in maintaining pH in the 9.0-10.5 range. wikipedia.orgsigmaaldrich.com Its applications are diverse, including its use as an emulsifying agent in cosmetics, a precursor in the synthesis of other organic compounds like oxazolines, and as a component in certain pharmaceuticals. wikipedia.orgosha.gov Notably, it is also employed in industrial settings as an absorbent for acidic gases such as carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S). sigmaaldrich.comatamanchemicals.com
Undecanoic acid , also known as undecylic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₉COOH. It falls within the class of carboxylic acids.
The compound Einecs 301-000-6 is the result of the acid-base reaction between the carboxylic acid group of undecanoic acid and the amine group of 2-amino-2-methyl-1-propanol. This interaction forms an ammonium-carboxylate salt. The study of such compounds is relevant to fields requiring surfactants, emulsifiers, and corrosion inhibitors.
| Property | 2-Amino-2-methyl-1-propanol | Undecanoic Acid |
|---|---|---|
| IUPAC Name | 2-amino-2-methylpropan-1-ol nih.gov | Undecanoic acid |
| CAS Number | 124-68-5 sigmaaldrich.com | 112-37-8 |
| Molecular Formula | C₄H₁₁NO nih.gov | C₁₁H₂₂O₂ |
| Molar Mass | 89.14 g/mol nih.gov | 186.30 g/mol |
| Melting Point | 24-28 °C sigmaaldrich.com | 28-31 °C |
| Boiling Point | 165 °C sigmaaldrich.com | 284 °C |
| Density | 0.934 g/mL at 25 °C sigmaaldrich.com | 0.85 g/cm³ |
Evolution of Scientific Inquiry into Complex Alkanolamine-Carboxylic Acid Systems
Scientific interest in alkanolamine systems has a long history, initially driven by their widespread use in industrial gas sweetening processes to remove acidic impurities like CO₂ and H₂S from natural and refinery gas streams. researchgate.net Aqueous solutions of alkanolamines have been the standard for decades, but their prolonged use can lead to chemical breakdown, known as amine degradation, which causes operational issues. researchgate.net
This has spurred an evolution in research toward more complex and robust systems. A significant area of modern inquiry is the move from purely aqueous solutions to nonaqueous or hybrid systems. acs.orgacs.org Replacing water with organic solvents, or creating complex mixtures, can potentially reduce the high energy requirements associated with solvent regeneration, a major challenge in carbon capture technology. acs.org
The study of alkanolamine-carboxylic acid interactions is a key facet of this evolution. These systems are investigated for creating novel functional fluids. The research involves a sophisticated array of analytical techniques to identify reaction products and understand their behavior. researchgate.net Methods such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are extensively used to characterize the complex chemical equilibria, including the formation of carbamates. researchgate.netchemrxiv.org
Furthermore, the development of advanced computational models has become indispensable. Thermodynamic models like SAFT (Statistical Associating Fluid Theory) are applied to predict the phase behavior and absorption capacity of these complex mixtures. acs.org This predictive capability accelerates the discovery of new, high-performance solvents by allowing for the systematic screening of different combinations of alkanolamines, acids, and co-solvents without the need for exhaustive experimentation. acs.org This synergy of advanced experimental analysis and theoretical modeling marks the current frontier of research into alkanolamine-carboxylic acid systems.
Properties
CAS No. |
93966-48-4 |
|---|---|
Molecular Formula |
C15H33NO3 |
Molecular Weight |
275.43 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-4(2,5)3-6/h2-10H2,1H3,(H,12,13);6H,3,5H2,1-2H3 |
InChI Key |
MDUQTNIJSFJASR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)O.CC(C)(CO)N |
Related CAS |
93882-31-6 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Transformative Pathways
Advanced Synthetic Strategies for Undecanoic Acid Derivatives
The undecanoic acid backbone of the target molecule is derived from versatile and renewable feedstocks, with 10-undecenoic acid being a key intermediate.
10-Undecenoic acid is a valuable synthon that can be sourced from the pyrolysis of castor oil, a renewable triglyceride. rsc.orgbiosc.de This process thermally cracks ricinoleic acid, the main component of castor oil, to yield 10-undecenoic acid and heptanal. rsc.org This bio-based origin makes it an attractive starting material for sustainable chemical manufacturing. biosc.de
Further elaboration of 10-undecenoic acid can lead to a variety of derivatives. For instance, it can be used to synthesize α,ω-dienes and subsequently, through acyclic diene metathesis (ADMET) polymerization, new polyesters. rsc.org Additionally, it serves as a monomer for creating polyol esters with applications in lubricants. researchgate.net The terminal carboxylic acid and alkene groups offer dual functionality, allowing for a wide range of chemical modifications. rsc.orgmdpi.com
Table 1: Bio-Derived Feedstocks and Key Transformations
| Feedstock | Key Intermediate | Transformation Process | Primary Product(s) |
|---|---|---|---|
| Castor Oil | Ricinoleic Acid | Pyrolysis | 10-Undecenoic Acid, Heptanal |
| 10-Undecenoic Acid | - | Esterification | Undecenoate Esters |
| 10-Undecenoic Acid | - | ADMET Polymerization | Polyesters |
The terminal double bond in 10-undecenoic acid is highly susceptible to functionalization via thiol-ene "click" chemistry. rsc.orgmdpi.com This reaction is characterized by its high efficiency, selectivity, and mild reaction conditions, often initiated by UV light. rsc.org It involves the radical-mediated addition of a thiol across the alkene, providing a powerful tool for introducing sulfur-containing functional groups. rsc.orgmdpi.com
This methodology has been successfully applied to produce:
Diol Monomers: Reaction with 2-mercaptoethanol (B42355) can convert methyl undecenoate into a diol, which is a valuable precursor for synthesizing thermoplastic polyurethanes. mdpi.commdpi.com
Polyamides: Dicarboxylic acid monomers can be produced via the thiol-ene reaction, which then undergo polycondensation with diamines to form fatty-acid derived polyamides. mdpi.com
Functional Polymers: A thiolactone derivative of 10-undecenoic acid can act as a monomer for the one-pot synthesis of diverse polyamide structures. acs.org
The stepwise nature of the thiol-ene reaction allows for the creation of polymers with high molecular weights and well-defined structures. mdpi.comacs.org
Elaboration from Bio-Derived Feedstocks and Unsaturated Fatty Acids (e.g., 10-Undecenoic Acid)
Preparative Routes for 2-Amino-2-methyl-1-propanol (B13486) (AMP)
2-Amino-2-methyl-1-propanol (AMP) is a crucial alkanolamine that serves as the second key component in the EINECS 301-000-6 reaction mass. atamanchemicals.com Its synthesis can be achieved through several industrial-scale processes.
Historically, a common industrial route to AMP involves 2-nitropropane (B154153) as a starting material. guidechem.comgoogle.com The process typically proceeds in two steps:
Formylation: 2-Nitropropane is reacted with formaldehyde (B43269). guidechem.comgoogle.com
Reduction: The resulting nitro group is then reduced, often through catalytic hydrogenation, to yield AMP. guidechem.compatsnap.com
However, this route involves hazardous starting materials and can be investment-heavy. guidechem.com
Alternative and sometimes greener methods have been developed:
From Isobutene: A method involving the Ritter reaction of isobutene has been patented. This process involves the reaction of isobutene, chlorine, and acetonitrile (B52724) to form an intermediate that is subsequently hydrolyzed to AMP. google.comgoogle.com This method is touted for using readily available materials and having a lower cost. google.com
From Isobutyraldehyde: Another patented process starts with isobutyraldehyde, which is halogenated and then undergoes ammonolysis to produce AMP. This method is noted for its mild reaction conditions and high yield. google.com
One-Pot Synthesis: A green "one-pot" method has been developed starting from acetone (B3395972), hydrogen peroxide, and ammonia (B1221849) to first generate 2-nitropropane in situ, which then reacts with formaldehyde and is subsequently hydrogenated to give AMP with high purity (>99.5%). google.comlookchem.com
Table 2: Comparison of Industrial AMP Synthesis Routes
| Starting Material(s) | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| 2-Nitropropane, Formaldehyde | Formylation, Catalytic Hydrogenation | Established process | Hazardous raw materials, high investment guidechem.com |
| Isobutene, Chlorine, Acetonitrile | Ritter Reaction, Hydrolysis | Cheap materials, low cost google.com | Complex reaction steps google.com |
| Isobutyraldehyde | Halogenation, Ammonolysis | Mild conditions, high yield google.com | - |
| Acetone, H₂O₂, Ammonia, Formaldehyde | One-Pot: Ammoxidation, Formylation, Hydrogenation | Green, high purity, low cost google.comlookchem.com | - |
The amino and hydroxyl groups on AMP make it a versatile precursor for synthesizing various heterocyclic compounds, notably oxazolines and aziridines. atamanchemicals.com
Oxazolines: AMP reacts with carboxylic acids or their derivatives (like acyl chlorides) to form 2-oxazolines. atamanchemicals.comnih.gov This dehydrative cyclization can be promoted by various reagents, including Deoxo-Fluor or simply by microwave-assisted heating. nih.govnih.gov The reaction of AMP with aldehydes can also yield oxazolines through an intermediate oxazolidine, which is then oxidized. tsijournals.com These oxazoline (B21484) rings are important in asymmetric synthesis and as protective groups. nih.gov
Aziridines: AMP is a known precursor to 2,2-dimethylaziridine (B1330147). atamanchemicals.com The synthesis can be achieved via the Wenker synthesis, where the amino alcohol is first treated with sulfuric acid, followed by a base-induced intramolecular cyclization. rsc.org The synthesis of 2-amino-2-methyl-1-propanol can also proceed from 2,2-dimethylaziridine through a ring-opening reaction. chemdad.comchemicalbook.com
Industrial-Scale Manufacturing Processes of AMP (e.g., from Isobutene or 2-Nitropropane)
Graft Copolymer Synthesis Incorporating 2-Amino-2-methyl-1-propanol (e.g., Polyaspartic Acid/AMP)
The reactivity of AMP extends to polymer modification, as demonstrated by its use in synthesizing graft copolymers. A notable example is the creation of a polyaspartic acid/2-amino-2-methyl-1-propanol (PASP/AMP) graft copolymer. rsc.orgresearchgate.net
This synthesis is achieved through a ring-opening reaction of polysuccinimide (PSI) with the amino group of AMP. rsc.orgresearchgate.net The resulting copolymer, PASP/AMP, combines the biodegradable backbone of polyaspartic acid with the functional side chains provided by AMP. rsc.org Characterization using 1H NMR and FTIR confirms the successful grafting of AMP onto the PASP backbone. rsc.orgresearchgate.net Such copolymers have been investigated for applications like scale and corrosion inhibition, demonstrating improved performance over unmodified polyaspartic acid. rsc.orgresearchgate.net
Mechanistic Aspects of Salt Formation between Undecanoic Acid and 2-Amino-2-methyl-1-propanol
The reaction between undecanoic acid and 2-amino-2-methyl-1-propanol (AMP) is a classic acid-base neutralization reaction that results in the formation of a salt, 2-amino-2-methyl-1-propanol undecanoate. The fundamental mechanism driving this transformation is proton transfer, a core concept in Brønsted-Lowry acid-base theory. tutorchase.comlibretexts.org This process involves the donation of a proton (H⁺) from the acidic species to the basic species. tutorchase.com
In this specific reaction, undecanoic acid serves as the Brønsted-Lowry acid, while 2-amino-2-methyl-1-propanol functions as the Brønsted-Lowry base. atamanchemicals.com The key functional groups involved are the carboxyl group (-COOH) of undecanoic acid and the primary amino group (-NH₂) of 2-amino-2-methyl-1-propanol. atamanchemicals.com
The mechanistic pathway can be elucidated through the following steps:
Proton Donation by Undecanoic Acid: The carboxylic acid group of undecanoic acid is the source of the acidic proton. The oxygen-hydrogen bond in the hydroxyl moiety of the carboxyl group is polarized due to the electron-withdrawing effect of the adjacent carbonyl group (C=O). This polarization facilitates the departure of the hydrogen atom as a proton (H⁺), leaving behind a carboxylate anion (R-COO⁻).
Proton Acceptance by 2-Amino-2-methyl-1-propanol: The nitrogen atom of the primary amino group in 2-amino-2-methyl-1-propanol possesses a lone pair of electrons, making it a nucleophilic and basic site. libretexts.org This lone pair readily accepts the proton donated by the undecanoic acid.
Formation of the Ionic Bond: The transfer of the proton from the carboxylic acid to the amino group results in the formation of two charged species: the undecanoate anion (CH₃(CH₂)₉COO⁻) and the 2-amino-2-methyl-1-propanolium cation (H₃N⁺C(CH₃)₂CH₂OH). The electrostatic attraction between these oppositely charged ions constitutes the ionic bond of the resulting salt, 2-amino-2-methyl-1-propanol undecanoate. This acid-base reaction is typically exothermic. nih.gov
The reaction can be represented as follows:
CH₃(CH₂)₉COOH + H₂NC(CH₃)₂CH₂OH ⇌ [CH₃(CH₂)₉COO⁻][H₃N⁺C(CH₃)₂CH₂OH]
Mechanistic Investigations of Compound Reactivity and Degradation
Reaction Kinetics and Mechanisms of 2-Amino-2-methyl-1-propanol (B13486) (AMP)
2-Amino-2-methyl-1-propanol (AMP), a sterically hindered amine, demonstrates reactivity through various mechanisms, including nucleophilic substitution. researchgate.net The presence of the amine group allows the molecule to act as a nucleophile. evitachem.com Kinetic data indicate that AMP can undergo a nucleophilic substitution reaction mechanism that is reversible and influenced by the pH and temperature of the solution. atamanchemicals.com In chemical processes, substances like AMP react in characteristic ways, where the original atoms are regrouped into new molecules with different properties. nextgenscience.org
The mechanism of nucleophilic substitution can vary. For instance, tertiary halogenoalkanes typically undergo an SN1 mechanism, a two-step process involving the formation of a carbocation intermediate. savemyexams.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. savemyexams.com Conversely, primary halogenoalkanes usually follow an SN2 mechanism, which is a single-step reaction where the rate depends on the concentration of both the halogenoalkane and the nucleophile. savemyexams.com Given AMP's structure, its amine group can participate as a nucleophile in such substitution reactions. evitachem.com
The reactivity and degradation of 2-Amino-2-methyl-1-propanol are significantly influenced by various environmental factors. In industrial applications such as post-combustion CO2 capture, factors including temperature, oxygen (O2) concentration, CO2 loading, and the presence of impurities like sulfur oxides (SOx) affect the rate of oxidative degradation. bioline.org.br Studies have shown that while degradation increases with CO2 loading, the pH value does not have a significant observed effect on the degradation rate in certain batch reactor conditions. usn.no
In the atmosphere, AMP's reactivity is largely dictated by its interaction with hydroxyl (OH) radicals, with a corresponding atmospheric lifetime of about 10 hours. acs.org Environmental chamber experiments simulating polluted urban atmospheres revealed that AMP can act as a "strong inhibitor of gas-phase reactions," leading to a significant slowing of ozone (O3) formation and nitric oxide (NO) oxidation. acs.orgnih.gov This inhibitory effect was accompanied by significant particle formation, which hampered the quantification of the amine in some experiments. acs.orgnih.gov The presence of other atmospheric components, such as nitric acid, can lead to the formation of AMP nitrate (B79036) salt particles. acs.orguio.no
Nucleophilic Substitution Reaction Mechanisms and Kinetic Profiles
Environmental Degradation Pathways of 2-Amino-2-methyl-1-propanol (AMP)
The reaction between AMP and OH radicals proceeds via hydrogen abstraction from several sites on the molecule, with distinct branching ratios. nih.govyork.ac.uk Theoretical calculations predict that the dominant pathway is H-abstraction from the methylene (B1212753) (–CH2–) group, accounting for over 70% of the reaction. nih.govyork.ac.ukresearchgate.net Abstraction from the amine (–NH2) group is predicted to be between 5% and 20%, while abstraction from the methyl (–CH3) groups accounts for 5% to 10%. nih.govyork.ac.ukresearchgate.net Hydrogen abstraction from the hydroxyl (–OH) group is considered negligible under atmospheric conditions, contributing less than 0.1%. acs.org
Experimental studies using a large atmospheric simulation chamber have derived branching ratios by analyzing the temporal profiles of gas-phase products. nih.govyork.ac.uk These experiments determined the branching ratios for H-abstraction from the methyl, methylene, and amine groups to be 6%, 70%, and 24%, respectively. acs.orgnih.govyork.ac.uk
Table 1: Theoretical and Experimental Branching Ratios for H-Abstraction from AMP by OH Radicals
| Moiety | Theoretical Branching Ratio (%) | Experimental Branching Ratio (%) |
| –CH₃ | 5 - 10 nih.govyork.ac.ukresearchgate.net | 6 acs.orgnih.govyork.ac.uk |
| –CH₂– | >70 nih.govyork.ac.ukresearchgate.net | 70 acs.orgnih.govyork.ac.uk |
| –NH₂ | 5 - 20 nih.govyork.ac.ukresearchgate.net | 24 acs.orgnih.govyork.ac.uk |
| –OH | <0.1 acs.org | Not Determined |
The atmospheric oxidation of AMP by OH radicals leads to a variety of gas-phase products. nih.govyork.ac.uk The major identified product is 2-amino-2-methylpropanal (B8471781). acs.orgnih.govyork.ac.ukresearchgate.net
In addition to the major product, several minor primary products have been identified. nih.govyork.ac.uk These include:
Propan-2-imine acs.orgnih.govyork.ac.ukresearchgate.net
2-iminopropanol acs.orgnih.govyork.ac.ukresearchgate.net
Acetamide acs.orgnih.govyork.ac.ukresearchgate.net
Formaldehyde (B43269) acs.orgnih.govyork.ac.ukresearchgate.net
2-methyl-2-(nitroamino)-1-propanol (B587109) (a nitramine) acs.orgnih.govyork.ac.ukresearchgate.net
Notably, experimental results show no evidence of nitrosamine (B1359907) formation during this process. nih.govyork.ac.uk Some of these gas-phase oxidation products, including the nitramine, have also been detected in the particle phase that forms during the experiments. nih.govyork.ac.ukresearchgate.net
Table 2: Major and Minor Gas-Phase Products from the OH-Initiated Oxidation of AMP
| Product Name | Chemical Formula | Classification |
| 2-amino-2-methylpropanal | CH₃C(NH₂)(CH₃)CHO | Major Product acs.orgnih.govyork.ac.ukresearchgate.net |
| Propan-2-imine | (CH₃)₂C=NH | Minor Product acs.orgnih.govyork.ac.ukresearchgate.net |
| 2-iminopropanol | (CH₃)(CH₂OH)C=NH | Minor Product acs.orgnih.govyork.ac.ukresearchgate.net |
| Acetamide | CH₃C(O)NH₂ | Minor Product acs.orgnih.govyork.ac.ukresearchgate.net |
| Formaldehyde | CH₂O | Minor Product acs.orgnih.govyork.ac.ukresearchgate.net |
| 2-methyl-2-(nitroamino)-1-propanol | CH₃C(CH₃)(NHNO₂)CH₂OH | Minor Product acs.orgnih.govyork.ac.ukresearchgate.net |
Hydroxyl Radical-Initiated Atmospheric Oxidation of AMP
Formation and Characteristics of AMP-Derived Secondary Organic Aerosols
The atmospheric photo-oxidation of 2-amino-2-methyl-1-propanol (AMP), a compound proposed for use in post-combustion CO2 capture, leads to the formation of secondary organic aerosols (SOA). researchgate.netacs.orgosti.gov Smog chamber experiments have demonstrated that when AMP is introduced into a reactive environment with volatile organic compounds (VOCs) and nitrogen oxides (NOx), it significantly inhibits the formation of ozone (O3), suggesting it can alter established atmospheric chemical pathways. researchgate.netacs.orgosti.govosti.gov
A key characteristic of this process is the remarkably high aerosol mass yield. researchgate.netacs.orgosti.gov Studies have reported an aerosol mass yield—the ratio of the mass of aerosol formed to the mass of reacted AMP—of approximately 1.06 ± 0.20. researchgate.netacs.orgosti.govnih.gov This indicates an efficient conversion of gas-phase AMP into particulate matter.
The OH-initiated degradation of AMP is the primary pathway for its atmospheric removal. nih.gov Theoretical and experimental studies have identified the major and minor products resulting from this photo-oxidation.
Major Gas-Phase Product:
2-amino-2-methylpropanal nih.gov
Minor Primary Gas-Phase Products: nih.gov
Propan-2-imine
2-iminopropanol
Acetamide
Formaldehyde
2-methyl-2-(nitroamino)-1-propanol (a nitramine)
The formation of nitramines is a point of concern due to their potential carcinogenicity. nih.gov Preliminary results have suggested a nitramine yield of (0.4 ± 0.2)% of the reacted AMP for every part-per-billion by volume (ppbV) of nitrogen dioxide (NO2) present. nih.gov
| Parameter | Finding | Source |
|---|---|---|
| Aerosol Mass Yield | 1.06 ± 0.20 | researchgate.netacs.orgosti.govnih.gov |
| Effect on Ozone | Significant inhibition of O3 formation | researchgate.netacs.orgosti.govosti.gov |
| Major Gas-Phase Product | 2-amino-2-methylpropanal | nih.gov |
| Minor Gas-Phase Products | Propan-2-imine, 2-iminopropanol, Acetamide, Formaldehyde, Nitramines | nih.gov |
Oxidative Degradation of AMP in Aqueous Systems (e.g., Post-Combustion CO2 Capture Solvents)
In industrial applications such as post-combustion CO2 capture, aqueous solutions of AMP are subjected to conditions that lead to oxidative degradation. researchgate.netresearchgate.nethw.ac.uk This degradation is a significant operational issue, causing solvent loss, equipment corrosion, and a decrease in the CO2 absorption capacity of the solvent. researchgate.netbioline.org.br The primary drivers for this degradation are the presence of oxygen in the flue gas, high temperatures in the stripper unit, and the concentration of CO2 in the system. researchgate.nethw.ac.ukbioline.org.br Studies have shown that the oxidative degradation of AMP is more significant than its thermal degradation. bioline.org.br
Mechanistic Elucidation of Oxidative Pathways
The oxidative degradation of AMP is a complex process influenced by several operational parameters. researchgate.netusn.no Research conducted in batch reactors at temperatures between 100–140 °C and oxygen partial pressures of 250–350 kPa has helped elucidate the degradation mechanism. researchgate.netusn.no The process is believed to be initiated by a radical mechanism, likely involving a hydrogen abstraction step that is followed by the creation of a peroxyl radical. usn.no
Identified Primary Degradation Products of AMP: researchgate.netresearchgate.netusn.no
2,4-Lutidine
4,4-dimethyl-2-oxazolidinone (DMOZD)
Formate
Simulations and experimental results indicate that acetone is the most readily formed degradation product, while 4,4-dimethyl-2-oxazolidinone is formed in the least amount. bioline.org.br
Formation and Accumulation of Thermally Stable Degradation Salts
The products formed during the oxidative and thermal degradation of AMP can undergo further reactions. bioline.org.br These secondary reactions can lead to the formation of thermally stable salts (HSS), which accumulate in the amine solvent solution over time. bioline.org.brgoogle.com The buildup of these non-regenerable salts is problematic as it reduces the amount of active amine available for CO2 capture, increases the solution's viscosity, and can contribute to foaming and corrosion within the plant equipment. researchgate.netbioline.org.br
| Factor/Product | Details | Source |
|---|---|---|
| Influencing Factors | Oxygen partial pressure, temperature, CO2 concentration | researchgate.net |
| Proposed Mechanism | Radical mechanism via H-abstraction | usn.no |
| Major Degradation Products | Acetone, 2,4-Lutidine, 4,4-dimethyl-2-oxazolidinone, Ammonia, Formate | researchgate.netresearchgate.netusn.no |
| Consequence | Formation and accumulation of thermally stable salts | bioline.org.brgoogle.com |
Microbial Biodegradation of Undecanoic Acid and Related Compounds
This section shifts focus to the biological degradation of long-chain fatty acids, specifically undecanoic acid, in natural environments.
Aerobic Biodegradation in Aqueous Environments
Undecanoic acid is considered to be readily biodegradable in aqueous environments under aerobic conditions. oecd.orgsolubilityofthings.com Aerobic biodegradation is a process where microorganisms utilize oxygen to break down organic substances. cler.com Due to its relatively high water solubility and low octanol-water partition coefficient, undecanoic acid is expected to primarily reside in the aqueous phase of the environment, where it is accessible to microbial degradation. oecd.org Standardized tests, such as the OECD 301 B assay, have confirmed its ready biodegradability, with one study showing 77% degradation after 19 days using a non-adapted inoculum. oecd.org This biological mineralization is a key process for removing the compound from surface waters. situbiosciences.com
Factors Governing Biodegradability and Persistence
Several factors influence the rate and extent of the biodegradation of fatty acids like undecanoic acid. Temperature is a critical environmental parameter, as it directly affects the metabolic rates of decomposing microorganisms. unipd.it Generally, higher temperatures, such as those found in soil or compost, lead to faster biodegradation rates compared to colder aquatic environments. unipd.it
The diversity and concentration of the microbial community also play a crucial role. unipd.it Environments with a rich and adapted microbial population will exhibit more efficient degradation. Other factors include the physical properties of the compound, such as its crystallinity and melting temperature. mdpi.com For instance, polymers with lower melting temperatures are often more susceptible to enzymatic attack due to the increased flexibility of their molecular chains. mdpi.com While undecanoic acid itself is readily biodegradable, related long-chain fatty acids have sometimes been detected as recalcitrant compounds in certain low-temperature treatment systems, indicating that conditions can significantly impact persistence. researchgate.net
Structural and Electronic Property Studies of Related Carbamate (B1207046) and Aminium Salts
The reactivity and degradation pathways of organic compounds are fundamentally governed by their structural and electronic properties. In the context of carbamates and aminium salts, particularly those derived from alkanolamines, understanding the three-dimensional arrangement of atoms and the distribution of electron density is crucial. Advanced analytical techniques, such as single-crystal X-ray diffraction, coupled with computational methods like density functional theory (DFT), provide deep insights into these characteristics. These investigations reveal the nature of intermolecular forces that dictate crystal packing and influence the stability and reactivity of these compounds.
The solid-state structure of 2-amino-2-methyl-1-propanol (AMP) carbamate has been successfully elucidated through single-crystal X-ray diffraction. researchgate.netrsc.orgnih.gov The analysis revealed a monoclinic crystal system with the space group P21/n. rsc.org The asymmetric unit of the crystal structure is composed of a protonated AMP cation (AMPH+) and an AMP-carbamate anion. researchgate.netsemanticscholar.org This arrangement confirms the formation of an ion pair in the solid state.
The formation of AMP-carbamate can occur when neat AMP is exposed to air, where it captures CO2 and precipitates as a white solid. semanticscholar.orgacs.org This solid form, however, shows limited stability in air, lasting for a maximum of about 10 days. semanticscholar.org The crystal structure of AMP-carbamate has been determined and its properties investigated using density functional theory calculations and natural bond orbital analyses. rsc.org
Detailed crystallographic data for a representative AMP-carbamate crystal is provided in the table below. The data was collected at a temperature of 173 K using MoKα radiation. rsc.org
Table 1: Crystal Data and Structure Refinement for AMP-Carbamate.
| Parameter | Value |
|---|---|
| Empirical formula | C9H22N2O4 |
| Formula weight | 222.28 |
| Temperature | 173(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/n |
| Unit cell dimensions | a = 9.423(3) Å, α = 90°b = 11.231(3) Å, β = 106.32(3)°c = 11.771(3) Å, γ = 90° |
| Volume | 1194.0(6) ų |
| Z | 4 |
| Density (calculated) | 1.236 Mg/m³ |
| Absorption coefficient | 0.093 mm⁻¹ |
| F(000) | 488 |
Data sourced from supplementary information for "Crystal Structure and Electronic Properties of 2-Amino-2-Methyl-1-Propanol (AMP) Carbamate". rsc.org
The crystal packing of protonated alkanolamine salts is heavily influenced by a network of intermolecular interactions, primarily hydrogen bonding and ion pairing. In the crystal structure of AMP-carbamate, the AMPH+ and AMP-carbamate ions are interconnected through extensive hydrogen bonds. researchgate.netsemanticscholar.org These interactions create a stable, three-dimensional supramolecular architecture.
Hydrogen bonds are formed between the ammonium (B1175870) group (-NH3+) of the cation and the carbamate (-NHCOO-) and hydroxyl (-OH) groups of the anion. semanticscholar.org The oxygen centers of the carbamate group act as hydrogen bond acceptors for the ammonium cation. wikipedia.org This network of hydrogen bonds is a critical factor in the stabilization of the crystal lattice. The presence of both a hydrogen bond donor (-NH3+) and a hydrogen bond acceptor (-COO-) within the same structure facilitates the formation of these well-defined interactions. researchgate.net
The table below summarizes the key hydrogen bond distances and angles observed in the AMP-carbamate crystal structure, illustrating the specific interactions that stabilize the solid-state assembly.
Table 2: Hydrogen Bond Geometry for AMP-Carbamate (Å, °).
| Donor–H···Acceptor | d(D-H) | d(H···A) | d(D···A) | <(DHA) |
|---|---|---|---|---|
| N(2)-H(2A)···O(4) | 0.92 | 1.90 | 2.815(3) | 172.9 |
| N(2)-H(2B)···O(2)#1 | 0.92 | 1.93 | 2.822(3) | 163.5 |
| N(2)-H(2C)···O(3)#2 | 0.92 | 2.00 | 2.891(3) | 162.7 |
| O(4)-H(4)···O(1)#3 | 0.84 | 1.88 | 2.715(2) | 171.8 |
Symmetry transformations used to generate equivalent atoms: #1 x-1,y,z; #2 -x+1,-y+1,-z+1; #3 x-1/2,-y+3/2,z-1/2. Data sourced from supplementary information for "Crystal Structure and Electronic Properties of 2-Amino-2-Methyl-1-Propanol (AMP) Carbamate". rsc.org
Advanced Analytical Spectroscopies and Separations for Compound Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating the complex components of ethoxylated castor oil and quantifying specific analytes, including potential impurities and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of ethoxylated castor oil, GC-MS is particularly useful for identifying and quantifying residual reactants like ethylene (B1197577) oxide and potential degradation products such as 1,4-dioxane. europa.eu For instance, stability studies of ethoxylated castor oil in organic solvents have utilized GC-MS to confirm the absence of degradation products over time by comparing chromatograms taken at different intervals. europa.eu The technique's high sensitivity and specificity make it suitable for detecting trace-level impurities that may be present.
A typical application involves the determination of fatty acid profiles in the original castor oil, which can influence the final properties of the ethoxylated product. While direct analysis of the large, non-volatile ethoxylated molecules is challenging by GC-MS, pyrolysis-GC/MS can be employed to break down the polymer into smaller, more volatile fragments for analysis. aragen.com
Table 1: Illustrative GC-MS Parameters for Volatile Impurity Analysis in Ethoxylated Castor Oil
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250 °C |
| Oven Program | 40 °C (5 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, 1 mL/min |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| MS Quad Temp. | 150 °C |
| Scan Range | 35-550 amu |
Liquid Chromatography (LC) with UV Detection for Derivatized Amines
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of non-volatile, large molecules like those found in ethoxylated castor oil. chromatographyonline.com While the primary components of ethoxylated castor oil lack strong UV chromophores, LC with UV detection can be effectively used for certain analyses, especially when derivatization is employed. For example, if analyzing for potential amine-based impurities or degradation products, these can be reacted with a derivatizing agent to attach a UV-absorbing molecule. dss.go.th
Although not a primary application for ethoxylated castor oil itself, which is not amine-based, the principle is relevant for analyzing formulations containing this excipient alongside UV-active drugs or other components. More commonly for ethoxylated castor oil, detectors other than UV, such as Evaporative Light Scattering Detectors (ELSD) or mass spectrometers, are paired with LC systems. chromatographyonline.com However, when specific chromophoric degradation products are targeted, LC-UV can be a valuable quantitative tool.
Ion Chromatography (IC) for Amine Loss and Ionic Degradation Products
Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ionic species. While ethoxylated castor oil is a nonionic surfactant, IC becomes relevant when analyzing its degradation under certain conditions, which could lead to the formation of ionic byproducts like organic acids. Furthermore, in complex formulations where ethoxylated castor oil is used as an excipient, IC is critical for monitoring the stability of ionic active ingredients or other additives.
For example, in industrial applications involving amine-based systems for gas sweetening, IC is a standard method to determine amine concentration and quantify ionic degradation products such as heat-stable salts. europa.eu This highlights the capability of IC to analyze ionic species in complex matrices, a principle that can be extended to the quality control of formulations containing ethoxylated castor oil where ionic stability is a concern.
Spectroscopic and Diffraction Methods for Molecular Structure
Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in ethoxylated castor oil and related polymeric systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Graft Copolymers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural characterization. For complex mixtures like ethoxylated castor oil, ¹H and ¹³C NMR can provide significant information about the average structure, such as the degree of ethoxylation and the integrity of the fatty acid chains. For example, the epoxidation of castor oil can be monitored by ¹H NMR, where the disappearance of signals from olefinic protons and the appearance of new signals corresponding to epoxy group protons can be observed and quantified. researchgate.netresearchgate.net
In the broader context of polymer chemistry, NMR is essential for characterizing graft copolymers. figshare.com It allows for the determination of the composition and structure of these complex macromolecules. figshare.com Although ethoxylated castor oil is not a graft copolymer in the strictest sense, the analytical principles are analogous. NMR can be used qualitatively to identify the presence of ethoxylated castor oil in complex mixtures, such as animal feedingstuffs. europa.eu
Table 2: Key ¹H NMR Chemical Shifts for Castor Oil and its Derivatives
| Functional Group | Chemical Shift (ppm) | Compound |
| -CH=CH- (Olefinic) | 5.30 - 5.60 | Castor Oil |
| Epoxy Ring Protons | 2.90 - 3.18 | Epoxidized Castor Oil |
| -CH₂-O- (Ethoxylate Chain) | 3.65 | Ethoxylated Castor Oil |
| Glycerol Backbone | 4.10 - 4.30 | Castor Oil |
| Terminal -CH₃ | 0.88 | Castor Oil |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and versatile technique used to identify the functional groups present in a molecule. The FTIR spectrum of castor oil shows characteristic absorption bands for hydroxyl (-OH), ester (C=O), and C-O stretching vibrations. researchgate.netnih.gov Upon ethoxylation, the intensity and characteristics of these bands change, particularly the broad -OH band and the C-O stretching region, reflecting the addition of the polyoxyethylene chains. nih.gov
FTIR is widely used to confirm the chemical structure of castor oil derivatives and to monitor reactions such as epoxidation or the formation of polyurethane coatings. figshare.comresearchgate.net It is a fundamental technique for the qualitative identification and quality control of ethoxylated castor oil, providing a characteristic "fingerprint" of the material. researchgate.net
X-ray Powder Diffraction (XRD) for Crystalline Deposits
X-ray Powder Diffraction (XRPD) is a powerful, non-destructive analytical technique utilized to determine the atomic and molecular structure of crystalline materials. The method involves directing a beam of X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline phase, providing a "fingerprint" for identification and characterization. ucmerced.edu XRPD is instrumental in various stages of solid-form screening and selection, including polymorph, salt, and co-crystal screening, to identify and characterize new solid forms of a substance. americanpharmaceuticalreview.com
The crystalline structure of N6-benzyladenine (Einecs 301-000-6) has been elucidated using single-crystal X-ray analysis. The compound crystallizes in the triclinic space group P1. iucr.org The adenine (B156593) moiety exists in the N(9)-H tautomeric form, and the molecules are linked by hydrogen bonds. iucr.org The crystal structure consists of layers of cations and anions, with hydrogen bonds linking them into chains. cambridge.org
In a study involving the co-crystallization of N6-benzylaminopurine (BAP) with peanut agglutinin (PNA), a legume lectin, preliminary X-ray diffraction data revealed a monoclinic cell (P2). nih.gov This was a notable finding as it represented the first instance of a legume lectin being crystallized with a bound phytohormone. nih.gov The formation of the PNA-BAP complex resulted in a different crystal system and unit cell compared to PNA crystallized with lactose, indicating that BAP can alter the quaternary structure of PNA. nih.gov
Below is a table summarizing the crystallographic data for N6-benzyladenine and its complex with peanut agglutinin.
Table 1: Crystallographic Data for N6-benzyladenine and its PNA Complex
| Parameter | N6-benzyladenine | Peanut Agglutinin-N6-benzylaminopurine Complex nih.gov |
|---|---|---|
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1 iucr.org | P2 |
| a (Å) | 4.8975 | 67.0 |
| b (Å) | 8.2924 | 35.2 |
| c (Å) | 13.8301 | 65.8 |
| α (°) | 98.077 | 90 |
| β (°) | 92.519 | 68.6 |
| γ (°) | 100.244 | 90 |
| V (ų) | 545.9 | 144,355.8 |
| Z | 2 iucr.org | Not specified |
Environmental Sampling and Analytical Strategies
Proton-Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-TOF-MS) is a highly sensitive analytical technique for the real-time detection and quantification of volatile organic compounds (VOCs) in the air. frontiersin.orgnih.govwur.nl This method offers high mass resolution, allowing for the separation of isobaric compounds. wur.nl PTR-TOF-MS is particularly valuable for non-invasive, direct headspace sampling and online process monitoring. wur.nl It has been successfully employed to analyze VOCs emitted from various plants and to profile the volatilome of plant-based beverages. researchgate.netnih.gov
The technique works by chemical ionization, where proton transfer reactions occur between H₃O⁺ ions and the target VOCs. frontiersin.org This "soft" ionization method often results in the protonated molecule [M+H]⁺, minimizing fragmentation and simplifying mass spectra. researchgate.net
While direct atmospheric monitoring of cytokinins like 6-benzylaminopurine (B1666704) using PTR-TOF-MS is not extensively documented, likely due to their low volatility, advanced mass spectrometry techniques are crucial for their analysis. nih.gov Cytokinins are typically present in biological and environmental samples at very low concentrations, necessitating highly sensitive and specific analytical methods for their detection and quantification. nih.govnih.gov Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and high-resolution accurate-mass Orbitrap mass spectrometry are employed for the comprehensive analysis of cytokinins in various matrices. nih.govmdpi.comtheses.czresearchgate.net These methods provide the necessary sensitivity and specificity to identify and quantify dozens of cytokinin species, including their various conjugated forms, from complex biological samples. nih.gov
Table 2: Application of Mass Spectrometry in Volatile and Phytohormone Analysis
| Analytical Technique | Application | Key Features |
|---|---|---|
| Proton-Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-TOF-MS) | Real-time monitoring of plant-emitted VOCs frontiersin.orgnih.gov | High sensitivity, high time resolution, non-invasive sampling wur.nl |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Quantification of cytokinins in plant samples researchgate.net | Good separation, robustness, and qualitative abilities theses.cz |
| High-Resolution Accurate-Mass Orbitrap Mass Spectrometry | Comprehensive cytokinin quantification nih.gov | Improved mass accuracy, increased specificity, and high sensitivity nih.gov |
Standardized biodegradation tests are essential for assessing the environmental fate of chemical substances. The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for this purpose.
The OECD 301 series of tests evaluates the "ready biodegradability" of chemicals in an aerobic aqueous medium. oecd.org These screening tests are stringent, and a "pass" result generally indicates that the substance will undergo rapid and ultimate biodegradation in the environment. concawe.eu The pass levels are typically 60% of the theoretical maximum CO2 production (ThCO2) or 70% removal of dissolved organic carbon (DOC) within a 10-day window during the 28-day test period. oecd.org The OECD 301B test, for instance, measures the CO2 evolution from the microbial degradation of a chemical. microbe-investigations.com
Studies on 6-benzylaminopurine indicate that it is not readily biodegradable. Research has shown that after 16 days in soil at 22°C, only a small percentage of the applied dose had degraded, and other studies have reported half-lives of 7 to 9 weeks. nih.gov This suggests that 6-benzylaminopurine would not meet the stringent criteria for ready biodegradability as defined in the OECD 301 guidelines.
The OECD 306 guideline specifically addresses biodegradability in seawater. aropha.commatestlabs.com This test is important for substances that may reach the marine environment, such as those used in offshore applications or personal care products. matestlabs.comsitubiosciences.com The OECD 306 test uses natural seawater with its indigenous microbial population. aropha.com A positive result, defined as >60% biodegradation for the Closed Bottle Method or >70% for the Shake Flask Method, suggests a potential for biodegradation in the marine environment. aropha.com However, failure in this test does not definitively mean the substance is not biodegradable in the sea but indicates that further investigation may be needed. aropha.com Given the persistence of 6-benzylaminopurine in soil, it is unlikely to be readily biodegradable in seawater.
Table 3: Overview of Standardized Biodegradation Tests
| Test Guideline | Environment | Key Parameter | Pass Level | Relevance for this compound |
|---|---|---|---|---|
| OECD 301 | Freshwater (Aerobic) oecd.org | CO₂ evolution or DOC removal oecd.org | 60% ThCO₂ or 70% DOC removal in a 10-day window within 28 days oecd.org | Unlikely to pass; reported half-life of 7-9 weeks in soil nih.gov |
| OECD 306 | Seawater (Aerobic) aropha.com | Dissolved oxygen consumption or DOC removal aropha.com | >60% ThOD or >70% DOC removal aropha.com | Unlikely to be readily biodegradable in a marine environment. |
Computational Chemistry and Theoretical Modeling of Compound Behavior
Quantum Chemical Investigations of Reaction Mechanisms and Energetics
Quantum chemical methods are instrumental in elucidating the fundamental reaction mechanisms and energetics of AMP. These theoretical approaches offer insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Properties and Structural Optimizations
Density Functional Theory (DFT) has proven to be a valuable tool for studying the electronic properties and for the structural optimization of AMP and its derivatives. rsc.orgnih.gov DFT calculations, particularly with continuum solvation models like SMD/IEF-PCM, have been employed to investigate the mechanism of CO2 absorption in aqueous AMP solutions. nih.gov These studies involve optimizing the transition states and calculating intrinsic reaction coordinates to map out the absorption pathways. nih.gov
Research has shown that DFT calculations can accurately predict the structural and electronic properties of AMP carbamates. rsc.org For instance, the M06-2X functional with an aug-cc-pVTZ basis set has been successfully used in quantum chemistry calculations to study the OH-initiated degradation of AMP. whiterose.ac.ukacs.org These calculations help in understanding the relative energies of different stationary points on the potential energy surface of the AMP + OH reaction, identifying the most likely abstraction routes. unit.no
Table 1: DFT Functionals and Basis Sets Used in AMP Studies
| Application | DFT Functional | Basis Set | Reference |
|---|---|---|---|
| CO2 Absorption Mechanism | B3LYP | 6-31G(d), 6-311++G(d,p) | nih.gov |
| OH-Initiated Degradation | M06-2X | aug-cc-pVTZ | whiterose.ac.ukacs.org |
Master Equation Modeling for Reaction Pathways and Rate Coefficients
Master equation modeling is a powerful theoretical tool for analyzing the kinetics of complex chemical reactions involving multiple potential energy wells. nih.gov This approach is particularly useful for studying the pressure and temperature dependence of reaction rates. rsc.org
Molecular Simulation Approaches for Interfacial Phenomena and Interactions
While specific studies on molecular simulations of interfacial phenomena for AMP were not found in the provided search results, this area of computational chemistry is crucial for understanding its behavior in multiphase systems, such as in CO2 capture technologies where it interacts with gas-liquid interfaces. Molecular dynamics and Monte Carlo simulations are common techniques used to study such phenomena. nextmol.com These methods can provide insights into solvation, surface tension, and transport properties at interfaces.
Atmospheric Chemical Mechanism Development and Validation
The atmospheric chemistry of AMP is of growing importance due to its potential emission from industrial processes. osti.gov Theoretical and experimental studies are crucial for developing and validating chemical mechanisms that can be used in larger atmospheric models.
Integration of AMP Photochemistry into Chemical Transport Models (e.g., Carbon Bond Mechanism)
The photochemical oxidation of AMP in the presence of NOx and other volatile organic compounds (VOCs) can significantly impact atmospheric chemistry. osti.gov Experimental studies in smog chambers have shown that the addition of AMP can inhibit the formation of ozone. osti.gov To accurately model these effects, detailed chemical mechanisms for AMP are needed.
A new mechanism, designated CSIAMP-19, has been developed and integrated into the Carbon Bond 6 (CB6) chemical mechanism. osti.gov This updated mechanism, based on the latest knowledge of AMP's kinetics, oxidation pathways, and product yields, has shown improved predictions against smog chamber data compared to older mechanisms like CarterAMP-08. osti.gov The successful integration of such mechanisms into chemical transport models is essential for assessing the regional air quality impacts of AMP emissions. osti.gov
Prediction of Atmospheric Lifetimes and Product Yields
The atmospheric lifetime of a compound is a key parameter determining its environmental impact. ipcc.ch For AMP, the primary atmospheric removal process is its reaction with the hydroxyl radical (OH). whiterose.ac.uknih.gov Theoretical calculations predict that the reaction proceeds mainly through hydrogen abstraction from the -CH2- group, with minor contributions from abstraction at the -CH3 and -NH2 groups. whiterose.ac.ukacs.org Abstraction from the -OH group is considered negligible under atmospheric conditions. whiterose.ac.uk
The photo-oxidation of AMP leads to the formation of various products. Experimental studies have identified 2-amino-2-methylpropanal (B8471781) as the major gas-phase product. whiterose.ac.uknih.gov Minor primary products include propan-2-imine, 2-iminopropanol, acetamide, formaldehyde (B43269), and the nitramine 2-methyl-2-(nitroamino)-1-propanol (B587109). whiterose.ac.uknih.gov Notably, experimental evidence for the formation of nitrosamines has not been found. whiterose.ac.uknih.gov The branching ratios for the initial H-abstraction by OH radicals, derived from product analyses, are approximately 6% from –CH3, 70% from –CH2, and 24% from –NH2. whiterose.ac.uknih.gov
Table 2: Predicted Atmospheric Degradation Parameters for AMP
| Parameter | Value/Description | Reference |
|---|---|---|
| Primary Atmospheric Sink | Reaction with OH radical | whiterose.ac.uknih.gov |
| Major H-Abstraction Site | –CH2– group (>70%) | whiterose.ac.ukacs.org |
| Major Gas-Phase Product | 2-amino-2-methylpropanal | whiterose.ac.uknih.gov |
| Atmospheric Lifetime | Not explicitly quantified in results |
Industrial Chemical Applications and Process Chemistry
Application of 2-Amino-2-methyl-1-propanol (B13486) in Carbon Capture Technologies
The use of amine-based solvents is a mature technology for the removal of carbon dioxide (CO2) from industrial gas streams, a process known as carbon capture. atamanchemicals.comopenchemicalengineeringjournal.com 2-Amino-2-methyl-1-propanol has emerged as a promising alternative to traditional amine solvents like monoethanolamine (MEA). acs.orgresearchgate.net
Solvent Properties and Performance in Post-Combustion CO2 Absorption
2-Amino-2-methyl-1-propanol is classified as a sterically hindered primary amine. acs.orgrsc.org This molecular structure gives it unique properties for CO2 absorption. Unlike MEA, which can absorb half a mole of CO2 per mole of amine, AMP can theoretically absorb up to one mole of CO2 per mole of amine, offering a higher CO2 loading capacity. mdpi.comwhiterose.ac.uk This is attributed to the formation of an unstable carbamate (B1207046), which readily hydrolyzes to bicarbonate, regenerating the free amine in the absorption column. rsc.orgaidic.it
The performance of AMP in CO2 absorption has been compared to MEA. While MEA exhibits a faster absorption rate, AMP demonstrates a higher absorption capacity. mdpi.com The slower reaction rate of AMP has been a limiting factor for its standalone use. acs.org To enhance its performance, AMP is often blended with other amines, such as piperazine (B1678402) (PZ), which acts as a promoter to increase the reaction rate. whiterose.ac.ukutp.edu.my Studies have shown that blends of AMP and PZ offer improved energy-saving performance compared to MEA. whiterose.ac.ukresearchgate.net
The table below summarizes a comparison of CO2 absorption performance between AMP and MEA.
| Feature | 2-Amino-2-methyl-1-propanol (AMP) | Monoethanolamine (MEA) |
| Amine Type | Sterically hindered primary amine | Primary amine |
| Theoretical CO2 Loading | 1 mol CO2 / mol amine mdpi.comwhiterose.ac.uk | 0.5 mol CO2 / mol amine whiterose.ac.uk |
| Absorption Rate | Slower acs.orgmdpi.com | Faster mdpi.com |
| Regeneration Energy | Lower whiterose.ac.uk | Higher |
| Corrosivity | Less corrosive | More corrosive |
Process Design and Operational Considerations for Amine-Based Systems
The design of an amine-based carbon capture plant involves an absorber and a stripper. In the absorber, the amine solution contacts the flue gas and absorbs CO2. bioline.org.brnovapublishers.com The "rich" amine solution, laden with CO2, is then heated in the stripper to release the CO2 and regenerate the "lean" amine solution, which is recycled back to the absorber. bioline.org.br
When using AMP-based solvents, several operational parameters are crucial. The liquid-to-gas ratio, operating temperature, and amine concentration significantly influence the CO2 removal efficiency. mdpi.com The thermophysical properties of the AMP solution, such as density, viscosity, and surface tension, are essential for the design of the absorption column and for modeling the mass transfer and reaction rates. researchgate.netaidic.it
Role of Components in Polymer and Materials Science
While 2-Amino-2-methyl-1-propanol itself is not a primary monomer, derivatives of related chemical structures, such as undecenoic acid, are valuable in polymer synthesis.
Monomer Utility of Undecenoic Acid Derivatives in Polymer Synthesis
Undecenoic acid, derived from the pyrolysis of ricinoleic acid from castor oil, is a versatile platform chemical for producing various monomers. routledge.com Its terminal double bond and carboxylic acid group allow for a wide range of chemical modifications. routledge.comrsc.org
Derivatives of undecenoic acid, such as 10-undecenyl undecylenate and undecylenic acid moieties esterified to other cores, can be used to create dienoic monomers suitable for acyclic diene metathesis (ADMET) polymerization. routledge.com Thiol-ene click chemistry is another powerful tool to synthesize monomers from undecylenic acid, yielding products useful for UV-curable resins and coatings. routledge.com For instance, polyesters with high molecular weights have been synthesized from monomers derived from D-xylose, D-mannose, and 10-undecenoic acid through ADMET polymerization. york.ac.ukrsc.org These bio-based polymers exhibit good thermal stability and low glass transition temperatures. york.ac.ukrsc.org
Graft Copolymers for Surface Modification and Inhibition Applications (e.g., Scale and Corrosion Inhibition)
Graft copolymers, which consist of a main polymer chain with one or more side chains of a different chemical composition, are effective for surface modification and in applications like scale and corrosion inhibition. researchgate.netrsc.org The grafting of specific monomers onto a polymer backbone can impart desired properties.
For example, amphiphilic graft copolymers, with a lyophobic backbone and lyophilic side chains, are of interest for corrosion inhibition. rsc.org The lyophilic side chains can act as anchors, promoting the adsorption of the polymer onto a metallic surface and forming a protective layer. rsc.org Studies have shown that graft copolymers of dextrin (B1630399) with caprolactam exhibit good corrosion inhibition properties for steel in acidic environments. mdpi.com Similarly, polycarboxylate-based graft copolymers have been investigated as corrosion inhibitors in simulated concrete pore solutions. researchgate.net
Functionality as Chemical Intermediates and Additives
2-Amino-2-methyl-1-propanol serves as a crucial building block and functional additive in a variety of chemical formulations. spectrumchemical.comriverlandtrading.com
As a chemical intermediate, AMP is used in the synthesis of other chemicals, including pharmaceuticals and agricultural products. spectrumchemical.comnordmann.globalriverlandtrading.com Its bifunctional nature, containing both an amino and a hydroxyl group, allows it to participate in a range of chemical reactions. atamanchemicals.com
As an additive, AMP has several functions:
pH Adjuster: It is widely used to control the pH in water-based paints, coatings, and personal care products. spectrumchemical.comzhishangchemical.comatamanchemicals.comkoyonchem.com
Dispersant: In latex paints, AMP acts as a co-dispersant, preventing the re-agglomeration of pigments and improving color development and stability. zhishangchemical.comatamanchemicals.com
Corrosion Inhibitor: It is utilized as a corrosion inhibitor in metalworking fluids and water treatment processes. atamanchemicals.comriverlandtrading.com
Formaldehyde (B43269) Scavenger: AMP can react with and neutralize formaldehyde. atamanchemicals.com
Buffering Agent: In biochemical and diagnostic reagents, it serves as a buffering agent. zhishangchemical.comgoogle.com
Surfactant: It can act as a surfactant or wetting agent in various formulations. riverlandtrading.com
In aqueous suspensions of calcium carbonate, AMP can be used to increase the pH while maintaining low conductivity, which is beneficial in applications like paper manufacturing. google.comgoogle.com
Versatility of AMP as a Buffer and pH Neutralizer in Formulations
Aminomethyl propanol (B110389) (AMP) is a highly efficient pH adjuster and buffering agent used to establish and maintain the desired pH in a variety of formulations. inci.guideb4brands.comethique.comspecialchem.com As an alkanolamine, it neutralizes acids to form salts and water. atamanchemicals.com Its effectiveness stems from its high base strength and low molecular weight, which allows for smaller quantities to be used for resin neutralization compared to other amines. chem-on.com.sg
AMP is a valuable buffer because it helps to keep the pH of a solution stable, even when an acid or base is added. wikipedia.org This property is crucial in numerous applications, from personal care products to industrial processes. In cosmetics and hand sanitizers, AMP ensures the formulation's pH is in the optimal range for both efficacy and safety. b4brands.com It is also used in the preparation of standardized buffer solutions for laboratory titrations. hannainst.com
The buffering capability of AMP is particularly beneficial in water-based latex paints. It contributes to pH stability throughout the paint's life cycle, which is an improvement over more volatile amines like ammonia (B1221849). atamanchemicals.com This stability helps prevent issues such as in-can corrosion and flash rusting. The pKa of AMP at 25°C is 9.7, which makes it an effective buffer in the alkaline range typically required for these formulations. advancionsciences.com
Table 1: Properties of Aminomethyl Propanol (AMP)
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-2-methylpropan-1-ol |
| CAS Number | 124-68-5 |
| Molecular Weight | 89.14 g/mol |
| pKa @ 25°C | 9.7 advancionsciences.com |
| pH (aqueous solution) | ~11.3 univarsolutions.comunivarsolutions.com |
| Appearance | Colorless liquid atamanchemicals.comriverlandtrading.com |
| Solubility in Water | Miscible advancionsciences.comunivarsolutions.com |
Application as Dispersants, Surfactants, and Emulsifying Agents
Aminomethyl propanol (AMP) serves as a multifunctional additive, acting as a potent dispersant, co-dispersant, and emulsifier in numerous industrial systems. atamanchemicals.comunivarsolutions.com Its utility in these roles is critical for the stability and performance of products such as paints, coatings, and adhesives. riverlandtrading.com
AMP is also a key component in powerful anionic emulsifier systems. univarsolutions.com It is an effective emulsifying agent for materials like polyethylene (B3416737) and wax, and can be used in both standard and high-pressure emulsification techniques. atamanchemicals.comatamanchemicals.com In cosmetic creams and lotions, AMP is used to create stable emulsions. osha.gov Its ability to neutralize acid-functional resins makes them suitable for use in water-borne coatings and other aqueous applications, resulting in formulations with improved stability. atamanchemicals.com The resulting emulsions often have a reduced particle size, which can improve the appearance and feel of the final product. univarsolutions.com
Table 2: Industrial Applications of AMP as a Functional Additive
| Application Area | Function | Benefit |
|---|---|---|
| Paints & Coatings | Co-dispersant, Neutralizer | Enhances pigment dispersion, improves gloss and water resistance, provides pH stability. atamanchemicals.comatamanchemicals.com |
| Metalworking Fluids | Emulsifier, Corrosion Inhibitor | Enables extended fluid longevity, does not leach cobalt. atamanchemicals.comchem-on.com.sg |
| Personal Care | Emulsifier, Neutralizer | Used to form stable emulsions in creams and lotions; neutralizes polymers in hair gels and sprays. chem-on.com.sgosha.gov |
| Adhesives | Component | Cleared for use in food packaging adhesives. chem-on.com.sg |
| Wax Emulsions | Emulsifying Agent | Effectively emulsifies polyethylene and other waxes for polishes and coatings. atamanchemicals.com |
Environmental Impact and Risk Assessment Methodologies
Environmental Fate and Transport Modeling of Emitted Species
Understanding the environmental fate and transport of 2-Amino-2-methyl-1-propanol (B13486) (AMP) and its subsequent degradation products is crucial for assessing its environmental risk. Modeling approaches are employed to predict its distribution and persistence in various environmental compartments.
Once released into the atmosphere, AMP is subject to oxidative degradation, primarily initiated by hydroxyl (OH) radicals. nih.govuio.no The rate coefficient for the reaction between AMP and OH radicals has been determined to be approximately (2.8 ± 0.5) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K, which corresponds to a relatively short atmospheric lifetime of about 10 hours. nih.gov This rapid degradation suggests that long-range atmospheric transport of AMP itself is limited.
The degradation of AMP in the atmosphere leads to the formation of various secondary products. nih.govresearchgate.net Modeling and experimental studies have been conducted to understand the formation of these products. researchgate.net Due to its physical and chemical properties, such as high water solubility and low vapor pressure, any AMP that enters the atmosphere is susceptible to removal through wet deposition (rainout and washout). epa.gov Furthermore, as a base, AMP can react with acidic gases in the atmosphere, such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to form salts. regulations.gov These salts can contribute to the formation of particulate matter. regulations.gov
Atmospheric dispersion models, which can incorporate chemical reaction modules, are used to estimate the downwind concentrations of AMP and its degradation products from emission sources. researchgate.net These models are essential tools for assessing the potential health and environmental impacts of emissions from facilities using AMP, such as those for carbon capture. researchgate.net
The partitioning behavior of a chemical describes its distribution between different environmental compartments, such as water, soil, sediment, and air. For AMP, its physicochemical properties strongly influence this behavior. It is highly soluble in water and possesses a low vapor pressure. atamanchemicals.comepa.gov
A key parameter for assessing partitioning is the n-octanol-water partition coefficient (log Kₒw), which indicates a substance's hydrophobicity. For AMP, a log Kₒw value of -0.63 has been reported, signifying its hydrophilic nature. carlroth.com This low log Kₒw, combined with its high water solubility, suggests a low potential for bioaccumulation in aquatic organisms. epa.gov
Fugacity modeling, a method used to predict the environmental distribution of chemicals, indicates that AMP will predominantly partition to the water compartment. epa.gov Predictions suggest that approximately 100% of released AMP will reside in water, with negligible amounts (<0.1%) partitioning to air, soil, and sediment. epa.gov This behavior is characteristic of primary amino alcohols. epa.gov The tendency of AMP to remain in the aqueous phase means that aquatic ecosystems are the primary recipients of any environmental releases.
| Property | Value | Reference |
| Log Kₒw (n-octanol/water) | -0.63 (at pH >9, 20°C) | carlroth.com |
| Water Solubility | Miscible | regulations.gov |
| Vapor Pressure | 0.45 hPa (at 20°C) | carlroth.com |
| Predicted Partitioning (Fugacity Model) | ||
| Water | 100.0% | epa.gov |
| Soil | <0.1% | epa.gov |
| Sediment | <0.1% | epa.gov |
| Air | <0.1% | epa.gov |
Atmospheric Dispersion and Deposition of AMP and its Degradation Products
Biodegradation Kinetics and Environmental Persistence Evaluation
The persistence of a chemical in the environment is largely determined by its susceptibility to degradation processes, with biodegradation by microorganisms being a primary pathway.
Standardized laboratory tests are used to assess the ready biodegradability of chemicals. For AMP, results from the OECD Test Guideline 301F (Manometric Respirometry Test) have shown that it is readily biodegradable. chemtel.netepa.govsigmaaldrich.com In this test, AMP achieved 89.3% degradation over a 28-day period. chemtel.netsigmaaldrich.com The test also met the "10-day window" criterion, which is a stringent requirement for a substance to be classified as readily biodegradable. chemtel.net This indicates that if AMP is released into an environment with a sufficient population of non-adapted microorganisms, it is expected to be rapidly and ultimately biodegraded. aropha.com Its high water solubility ensures its bioavailability to microorganisms in aquatic systems. epa.gov
| Test Guideline | Result | Duration | Conclusion | Reference |
| OECD 301F | 89.3% degradation | 28 days | Readily Biodegradable | chemtel.netsigmaaldrich.com |
The molecular structure of a chemical plays a significant role in its susceptibility to microbial attack. AMP is classified as a sterically hindered primary amine. researchgate.netmdpi.com This steric hindrance, caused by the methyl groups on the same carbon atom as the amine group, can influence its reactivity and degradation rates compared to unhindered primary amines like monoethanolamine (MEA). usn.nomdpi.com
Assessment of Intrinsic Biodegradability in Diverse Environmental Matrices
Characterization of Environmental Transformation Products
The degradation of AMP in the environment leads to the formation of various transformation products. The identity of these products depends on the degradation pathway, such as atmospheric photo-oxidation or thermal and oxidative degradation in industrial processes.
In the atmosphere, the OH-initiated oxidation of AMP has been shown to produce several gas-phase products. nih.govuio.noresearchgate.net The major product identified is 2-amino-2-methylpropanal (B8471781). nih.govresearchgate.net Minor primary products include:
Propan-2-imine nih.govresearchgate.net
2-iminopropanol nih.govresearchgate.net
Acetamide nih.govresearchgate.net
Formaldehyde (B43269) nih.govresearchgate.net
Nitramine 2-methyl-2-(nitroamino)-1-propanol (B587109) nih.govresearchgate.net
Notably, experimental evidence has not shown the formation of nitrosamines from the atmospheric degradation of AMP. nih.govresearchgate.net
In the context of industrial applications like CO2 capture, where higher temperatures and the presence of oxygen can occur, different degradation products have been identified. usn.nobioline.org.br These include:
2,4-Lutidine usn.no
4,4-dimethyl-2-oxazolidinone usn.no
Formate usn.no
The identification of these transformation products is a critical step in a comprehensive environmental risk assessment, as their own persistence, toxicity, and mobility must also be considered. bioline.org.br
Monitoring and Quantification of Atmospheric Nitramines and Other Products
N,N-dicyclohexyl-2-benzothiazolesulphenamide is a vulcanization accelerator used in the rubber industry. oecd.org During its use and through environmental interactions, it can degrade into various products. While the formation of nitrosamines from rubber chemicals is a known phenomenon, specific quantitative data on the atmospheric monitoring of nitramines and other degradation products directly from DCBS remains limited in publicly available research. nih.govacs.org
However, studies indicate the potential for atmospheric degradation. The parent compound, DCBS, is expected to undergo indirect photodegradation in the atmosphere through reactions with hydroxyl radicals, with a calculated half-life of approximately 2.26 to 2.9 hours. env.go.jp This suggests that the compound is not persistent in the atmosphere and will likely transform into other chemical species.
One of the primary degradation pathways for DCBS involves the cleavage of the sulfur-nitrogen bond, leading to the formation of various benzothiazole (B30560) derivatives and dicyclohexylamine (B1670486). oecd.orgenv.go.jp While the atmospheric fate of these degradation products has been studied to some extent, specific monitoring for nitramines originating from DCBS is not well-documented. For instance, dicyclohexylamine is readily degraded in the atmosphere with an estimated half-life of 2.9 hours due to reactions with hydroxyl radicals. Similarly, benzothiazole and its derivative, 2-methylbenzothiazole, also have atmospheric lifetimes estimated to be between 9 hours and 4 days, reacting with OH radicals. nih.gov
The formation of N-nitrosamines is a concern in the rubber industry, arising from the reaction of amine-based accelerators with nitrosating agents. nih.govacs.org Research has shown that N-nitrosodimethylamine (NDMA) and N-nitrosomorpholine (NMOR) are regularly found in the air of rubber factories, with concentrations varying from 0.1 to 380 micrograms per cubic meter. nih.gov While this indicates the potential for nitrosamine (B1359907) formation from related compounds, specific atmospheric monitoring data for nitramines derived from DCBS is not available. General research on nitrosamine and nitramine formation suggests that while nitrosamines can be degraded by sunlight, nitramines are not as photolabile and may accumulate in the atmosphere. ccsnorway.com
A screening study in Sweden detected dicyclohexylamine in the air at background, urban, and industrial sites, with concentrations ranging from 4.1 to 30 pg/m³. This indicates that atmospheric transport is a relevant pathway for this degradation product. Another study on indoor office environments detected various benzothiazole derivatives in fine particulate matter, with mean concentrations of benzothiazole-2-sulfonic acid (SO3H-BTH), 2-mercaptobenzothiazole (B37678) (SH-BTH), and 2-hydroxybenzothiazole (B105590) (OH-BTH) in PM1 at 2 ± 1 ng m⁻³, 0.5 ± 0.2 ng m⁻³, and 0.4 ± 0.2 ng m⁻³ respectively. rsc.org The presence of these degradation products suggests that the parent compounds have undergone atmospheric transformation. rsc.org
Accumulation of Degradation Products in Industrial Effluents
The degradation of N,N-dicyclohexyl-2-benzothiazolesulphenamide (DCBS) during industrial processes, particularly in the rubber and tanning industries, leads to the release and accumulation of its byproducts in wastewater. nih.govmdpi.com Extensive research has been conducted to identify and quantify these degradation products in various industrial effluents. The primary degradation products include 2-mercaptobenzothiazole (MBT), benzothiazole (BT), and dicyclohexylamine (DCHA). oecd.orgenv.go.jp
Studies have developed analytical methods, such as liquid chromatography, to detect and measure the concentrations of these compounds in industrial wastewater. ucdavis.eduresearchgate.net These investigations have provided valuable data on the levels of contamination from different industrial sources.
For instance, significant concentrations of MBT have been found in the wastewater from various industries. In the rubber-processing industry, a discharge concentration of 1.27 ppm has been reported. nih.goviarc.fr Tannery wastewater has shown MBT levels ranging from 420 to 840 μg/L. nih.goviarc.friarc.fr Effluents from tire-manufacturing plants have been found to contain MBT at a concentration of 30 µg/L. nih.goviarc.friarc.fr
Dicyclohexylamine, another major degradation product, has also been detected in industrial effluents. One study identified DCHA in biologically treated effluent from a bleached Kraft mill at a mean concentration of 60 μg/L. nih.govechemi.com Furthermore, monitoring of the effluent from a wastewater treatment plant at a production site measured dicyclohexylamine in 366 samples, though it was below the determination limit of 50 µg/l in 2004. oecd.org
Benzothiazole and its derivatives are also commonly found. In tannery wastewater, the average total concentration of benzothiazoles, including MBT, BT, and 2-(methylthio)benzothiazole (B1198390) (MTBT), was found to be around 5.7 μmol/L in untreated wastewater and 1.4 μmol/L after aerobic treatment. ucdavis.edu In this context, MBT was the dominant compound. ucdavis.edu
The following interactive table summarizes the concentrations of key degradation products of DCBS found in various industrial effluents based on published research findings.
The presence of these degradation products in industrial effluents highlights the importance of effective wastewater treatment methods to mitigate their environmental release. researchgate.netresearchgate.net Studies have shown that while biological treatment can reduce the concentrations of some benzothiazole derivatives, complete removal is often not achieved, and some compounds may even be transformed into other derivatives during treatment. ucdavis.edunih.gov
Table of Compound Names
| Common Name/Abbreviation | Chemical Name |
| DCBS | N,N-dicyclohexyl-2-benzothiazolesulphenamide |
| MBT, SH-BTH | 2-Mercaptobenzothiazole |
| BT | Benzothiazole |
| DCHA | Dicyclohexylamine |
| MTBT | 2-(Methylthio)benzothiazole |
| NDMA | N-Nitrosodimethylamine |
| NMOR | N-Nitrosomorpholine |
| SO3H-BTH | Benzothiazole-2-sulfonic acid |
| OH-BTH | 2-Hydroxybenzothiazole |
| DBD | Di(benzothiazole-2-yl) disulfide |
Emerging Research Frontiers and Future Directions
Development of Sustainable Synthesis Routes for Complex Alkanolamine-Carboxylic Acid Compounds
The synthesis of N-substituted glycine (B1666218) derivatives, including Bicine, is an area of active research, with a growing emphasis on green chemistry principles. nih.gov Traditional synthesis methods for related compounds, such as glycine-N,N-diacetic acid derivatives, have often involved reagents like chloroacetic acid, leading to the formation of significant salt by-products and chlorinated organic impurities. google.com These older methods are becoming less economically and ecologically viable.
Modern approaches focus on minimizing waste and avoiding hazardous reagents. For instance, research into the synthesis of N-substituted glycine derivatives highlights methods that use water as a solvent, a significant step towards a more environmentally friendly process. nih.gov Another sustainable approach involves the reaction of glycine derivatives with formaldehyde (B43269) and hydrogen cyanide in an aqueous acidic medium, which can also be applied to precursors like alanine (B10760859) aminonitrile. google.com
Future research in this area is directed towards:
Catalytic Routes: Developing novel catalysts that can facilitate the synthesis with higher atom economy and lower energy consumption.
Bio-based Feedstocks: Exploring the use of renewable resources to produce the necessary starting materials.
Flow Chemistry: Utilizing continuous-flow reactors to improve control over reaction parameters, enhance safety for exothermic reactions, and allow for easier scalability.
A comparative table of synthesis methodologies for related compounds is presented below:
| Synthesis Route | Starting Materials | Key Advantages | Key Disadvantages |
| Traditional (e.g., using Chloroacetic Acid) | Glycine derivative, Chloroacetic Acid | Well-established | High salt waste, organochlorine by-products google.com |
| Strecker Synthesis Variant | Glycine derivative, Formaldehyde, Hydrogen Cyanide | High yield | Use of highly toxic hydrogen cyanide google.com |
| Green Synthesis Approach | Primary amine, Chloroacetic acid | Use of water as a solvent, reduced toxicity nih.gov | May have limitations in substrate scope |
| Solvothermal Synthesis | Metal salt, Bicine, Triethylamine, Ethanol | Can produce crystalline coordination compounds iucr.org | Requires high temperatures and pressures |
This table is generated based on data from existing literature on the synthesis of glycine derivatives and related compounds.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
Understanding and optimizing the synthesis of complex molecules like Bicine requires precise monitoring of the reaction as it occurs. Advanced spectroscopic techniques are crucial for gaining real-time insights into reaction kinetics, identifying transient intermediates, and determining reaction endpoints. magritek.com
NMR Spectroscopy: Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for online reaction monitoring. It provides quantitative data on the concentration of reactants, products, and intermediates, which is essential for understanding reaction kinetics. magritek.com Both 1H and 19F NMR can be used sequentially to track the progress of reactions involving fluorinated compounds. magritek.comnih.gov
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique. It can monitor changes in functional groups, providing detailed information about the chemical transformations occurring during a reaction. researchgate.net When combined with chemometric analysis, FTIR can be used to build predictive models for various reaction attributes. researchgate.net
Raman Spectroscopy: This technique provides information about molecular vibrations and is particularly useful for studying aqueous solutions. Surface-Enhanced Raman Scattering (SERS), an advanced form of Raman, offers enhanced sensitivity for detecting molecules at very low concentrations.
Mass Spectrometry (MS): Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be adapted for real-time monitoring. nih.gov Multiple Reaction Monitoring (MRM) with tandem MS offers high sensitivity and selectivity, which is ideal for analyzing complex reaction mixtures. nih.gov
The application of these techniques allows for a deeper understanding of the reaction mechanisms involved in the formation of alkanolamine-carboxylic acid compounds.
Integration of Machine Learning and Artificial Intelligence in Chemical Mechanism Development
The complexity of the reactions involved in forming and utilizing alkanolamine-carboxylic acid compounds presents a significant challenge for traditional mechanistic studies. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity. nih.govijnc.irimist.ma
ML models can be trained on large datasets of chemical reactions to predict outcomes, elucidate mechanisms, and optimize reaction conditions. nih.govijnc.ir Key areas where ML is making an impact include:
Reaction Prediction: By learning from vast databases of known reactions, ML models can predict the products of novel reactant combinations. nih.gov Graph Neural Networks (GNNs) are particularly effective as they can analyze the molecular graphs of reactants and products to predict outcomes. ijnc.ir
Mechanism Elucidation: ML can help identify reaction pathways, transition states, and rate-determining steps, which are crucial for understanding how a reaction proceeds. imist.mayoutube.com This can accelerate the discovery of new chemical processes and enhance our understanding of complex reaction mechanisms. ijnc.ir
Accelerating Simulations: ML potentials (MLPs) can be trained to approximate the potential energy surface of a chemical system with ab initio accuracy but at a fraction of the computational cost. youtube.com This enables more extensive simulations of reaction dynamics.
The development of these computational tools is expected to significantly accelerate the discovery and optimization of synthetic routes for new and existing alkanolamine-carboxylic acid compounds.
Bioremediation Strategies for Environmental Contamination by Related Compounds
While Bicine itself is widely used in biological buffers, the broader class of alkanolamine and carboxylic acid compounds can be environmental contaminants. Bioremediation, which uses microorganisms to degrade pollutants, offers a sustainable and cost-effective solution for cleaning up contaminated sites. frtr.goversremediation.com
Research in this area is focused on several key aspects:
Identifying and Engineering Microbes: Scientists are searching for and engineering bacteria and fungi that can effectively metabolize specific pollutants. For example, some microbial bioremediation strategies for glyphosate, a related N-substituted glycine, lead to the formation of less harmful products like N-formyl glycine. nih.gov
Optimizing Conditions: The effectiveness of bioremediation depends on environmental factors such as pH, temperature, and the availability of nutrients and electron acceptors like oxygen. frtr.gov Research aims to optimize these conditions to enhance the rate of degradation.
Immobilization Techniques: To improve the robustness and efficiency of bioremediation, microorganisms can be immobilized on various supports, such as polymers or natural materials. mdpi.com This can prevent the washout of the microbial population and create a more stable system.
Synthetic Biology: The tools of synthetic biology are being used to design and construct novel biological pathways for the degradation of recalcitrant compounds. whiterose.ac.uk This could lead to the development of highly specialized microorganisms for targeted bioremediation applications.
The study of N-substituted glycine derivatives like peptoids has also shown promise in developing materials for bioremediation. escholarship.org
Design of Next-Generation Materials Utilizing Alkanolamine-Carboxylic Acid Architectures
The multifunctional nature of compounds like Bicine makes them valuable building blocks for the design of advanced materials with tailored properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of Bicine to chelate metal ions has been exploited to create coordination polymers with interesting structural and functional properties. iucr.orgresearchgate.netresearchgate.net These materials have potential applications in catalysis, gas storage, and sensing.
Polymer Conjugates: Bicine can be used as a linker to attach polymers to biologically active molecules, creating prodrugs. google.comwipo.intepo.org The linkages can be designed to be stable in the bloodstream but cleave under specific conditions to release the drug at the target site.
Branched Polymers: Bicine has been used as a branching unit in the synthesis of branched polylactides. researchgate.net These materials exhibit interesting properties such as intrinsic photoluminescence and can be used as multifunctional additives for other plastics. researchgate.net
Peptoid-Based Materials: Peptoids, or poly-N-substituted glycines, are a class of polymers that mimic the structure of polypeptides. mdpi.comrsc.org They have a wide range of potential applications in areas such as surface antifouling, biosensing, and drug delivery due to the high designability of their side chains. mdpi.com
The continued exploration of alkanolamine-carboxylic acid architectures is expected to lead to the development of a wide array of new materials with novel and useful properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
